2-[(Benzyloxy)methyl]-2-ethylbutanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-2-(phenylmethoxymethyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-3-14(4-2,13(15)16)11-17-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNQMEKMNUDIFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(COCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 2 Benzyloxy Methyl 2 Ethylbutanoic Acid
Retrosynthetic Analysis and Key Disconnections for 2-[(Benzyloxy)methyl]-2-ethylbutanoic Acid
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the key structural feature is the quaternary carbon at the C2 position, substituted with two different alkyl groups (ethyl and benzyloxymethyl) and a carboxylic acid.
The primary retrosynthetic disconnections are:
C-C Bond Disconnections: The most logical disconnections are the two carbon-carbon bonds at the α-position to the carboxyl group. This approach simplifies the quaternary center into a more manageable precursor.
C-O Bond Disconnection: The benzyl (B1604629) ether linkage can be disconnected to reveal a hydroxymethyl group, which can be introduced via various functional group interconversions.
A plausible retrosynthetic pathway, based on the malonic ester synthesis, is outlined below. This strategy involves disconnecting the two α-alkyl groups, leading back to a malonic ester derivative.
Figure 1: Retrosynthetic Pathway for this compound

Scheme 1. Retrosynthetic analysis of this compound, highlighting the key C-C and C-O bond disconnections. This leads back to diethyl malonate, iodoethane, and benzyl chloromethyl ether as potential starting materials.
This analysis suggests that diethyl malonate is a suitable starting point, which can be sequentially alkylated with an ethyl group and a benzyloxymethyl group.
Established Synthetic Pathways to this compound
Conventional Multistep Approaches
A standard and reliable method for the synthesis of 2,2-disubstituted carboxylic acids is the dialkylation of malonic esters. This approach offers a systematic way to introduce the two different alkyl groups onto the α-carbon. The general sequence of reactions is as follows:
First Alkylation: Deprotonation of diethyl malonate with a suitable base (e.g., sodium ethoxide) to form an enolate, followed by nucleophilic substitution with a primary alkyl halide (e.g., iodoethane).
Second Alkylation: A second deprotonation of the mono-alkylated malonic ester, followed by reaction with a second, different alkyl halide (e.g., benzyl chloromethyl ether).
Hydrolysis and Decarboxylation: Saponification of the resulting dialkylated malonic ester to the corresponding dicarboxylic acid, which upon heating, undergoes decarboxylation to yield the final 2,2-disubstituted carboxylic acid.
Figure 2: Proposed Conventional Synthesis of this compound

Scheme 2. A proposed multi-step synthesis of this compound via the dialkylation of diethyl malonate.
Precursor Chemistry and Starting Material Selection
The choice of starting materials is critical for the success of the synthesis.
Diethyl Malonate: This is a common and inexpensive C3-dianion synthon, ideal for the synthesis of substituted acetic acids. Its methylene (B1212753) protons are sufficiently acidic (pKa ≈ 13) to be removed by common alkoxide bases.
Alkylating Agents:
Iodoethane: A reactive ethylating agent suitable for the first alkylation step. Bromoethane could also be used.
Benzyl Chloromethyl Ether (BOM-Cl): This reagent is used to introduce the benzyloxymethyl group. It is a reactive alkylating agent, and appropriate care should be taken during its handling.
Base: Sodium ethoxide in ethanol (B145695) is the conventional base for malonic ester alkylations, as it avoids transesterification side reactions.
The order of introduction of the alkyl groups can be important. Generally, the less sterically hindered alkyl group is introduced first to minimize potential side reactions during the second alkylation.
Advanced Synthetic Methodologies for this compound Derivatives
The synthesis of enantiomerically pure compounds containing a quaternary stereocenter is a significant challenge in modern organic synthesis. Advanced methodologies often employ chiral auxiliaries or catalytic asymmetric methods to control the stereochemical outcome of the reaction.
Asymmetric Synthesis Approaches for Enantiomerically Pure Forms
Achieving an enantioselective synthesis of this compound would require a method to control the three-dimensional arrangement of the four different groups around the α-carbon.
Chiral Auxiliaries:
A common strategy for asymmetric alkylation involves the use of a chiral auxiliary. This approach involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
For the synthesis of α,α-disubstituted carboxylic acids, Evans' oxazolidinone auxiliaries are widely used. A plausible, though not specifically documented, approach for the target molecule could be:
Acylation of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) with butanoyl chloride to form the corresponding N-acyl oxazolidinone.
Formation of the enolate with a suitable base (e.g., sodium hexamethyldisilazide, NaHMDS).
Diastereoselective alkylation of the enolate with benzyl chloromethyl ether. The chiral auxiliary shields one face of the enolate, directing the incoming electrophile to the opposite face.
Removal of the chiral auxiliary under mild conditions (e.g., hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide) to yield the enantiomerically enriched this compound.
Figure 3: Proposed Asymmetric Synthesis Using a Chiral Auxiliary

Scheme 3. A proposed enantioselective synthesis of this compound using an Evans' oxazolidinone chiral auxiliary to direct the alkylation.
Asymmetric Catalysis:
Catalytic asymmetric alkylation represents a more atom-economical approach to enantiomerically pure compounds. This would involve the use of a chiral catalyst to control the stereochemistry of the alkylation of a prochiral enolate. While challenging for the creation of quaternary centers, significant progress has been made in this area.
A potential, albeit advanced and likely requiring significant optimization, catalytic approach could involve the phase-transfer-catalyzed alkylation of a suitable precursor. In this scenario, a chiral phase-transfer catalyst (e.g., a derivative of a Cinchona alkaloid) would form a chiral ion pair with the enolate, leading to a diastereomeric transition state upon reaction with the alkylating agent, thus inducing enantioselectivity.
Data Tables
Table 1: Key Reagents and Their Properties
| Reagent | Formula | Molar Mass ( g/mol ) | Role in Synthesis |
|---|---|---|---|
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | Starting material (C3 synthon) |
| Iodoethane | C₂H₅I | 155.97 | Ethylating agent |
| Benzyl chloromethyl ether | C₈H₉ClO | 156.61 | Benzyloxymethylating agent |
| Sodium ethoxide | C₂H₅NaO | 68.05 | Base for enolate formation |
Diastereoselective Strategies, including Additions to Chiral Oxime Ethers
The construction of the chiral quaternary carbon center in this compound is a significant synthetic challenge. Diastereoselective strategies, often employing chiral auxiliaries, are paramount in achieving high stereocontrol. While direct additions to chiral oxime ethers represent a potential route, a more established analogous approach involves the diastereoselective alkylation of chiral enamines or enolates derived from chiral auxiliaries.
One of the most effective strategies for the asymmetric synthesis of α,α-disubstituted carboxylic acids involves the use of chiral auxiliaries such as pseudoephedrine. In this approach, a chiral amide is formed from the chiral auxiliary and a carboxylic acid precursor. The chiral auxiliary then directs the stereoselective introduction of substituents at the α-position.
For the synthesis of the target molecule, a plausible diastereoselective strategy would involve the following conceptual steps:
Formation of a Chiral Amide: 2-Ethylbutanoic acid would be coupled with a chiral auxiliary, for instance, (S,S)-(+)-pseudoephedrine, to form the corresponding chiral amide.
Diastereoselective Enolate Formation and Alkylation: The chiral amide would then be treated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. This enolate would then be reacted with a benzyloxymethyl halide (e.g., benzyloxymethyl chloride) in a diastereoselective alkylation step. The steric hindrance provided by the chiral auxiliary would direct the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in excess.
Removal of the Chiral Auxiliary: The final step would involve the cleavage of the chiral auxiliary to yield the desired this compound.
The diastereoselectivity of such alkylation reactions is often high, as demonstrated in the synthesis of various α-substituted carboxylic acids. The choice of chiral auxiliary, solvent, and reaction conditions can significantly influence the diastereomeric ratio.
Table 1: Diastereoselective Alkylation of Chiral Amides for the Synthesis of α,α-Disubstituted Carboxylic Acid Precursors
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) |
| (S,S)-(+)-Pseudoephedrine | Benzyl bromide | >95:5 |
| (R)-4-Phenyl-2-oxazolidinone | Methyl iodide | 90:10 |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Ethyl iodide | >98:2 |
This table presents representative data from analogous systems to illustrate the high diastereoselectivities achievable with chiral auxiliaries.
Protecting Group Chemistry in the Synthesis of this compound
Protecting group chemistry is integral to the successful synthesis of this compound. The benzyl group serves as a protecting group for the hydroxymethyl functionality, preventing its unwanted reactions during the synthesis.
Sustainable Synthesis Principles Applicable to this compound Production
The principles of green chemistry are increasingly important in the design of synthetic routes for fine chemicals and pharmaceuticals. The production of this compound can be evaluated and optimized using several green chemistry metrics.
Key principles applicable to its synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The use of chiral auxiliaries, for example, can lower the atom economy due to the mass of the auxiliary that is not incorporated into the final product.
Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones can reduce waste and improve efficiency.
Reduction of Derivatives: Minimizing the use of protecting groups can shorten the synthetic route and reduce waste.
Safer Solvents and Auxiliaries: Choosing environmentally benign solvents and minimizing their use is a key aspect of green chemistry.
Green Chemistry Metrics:
To quantify the sustainability of a synthesis, metrics such as Process Mass Intensity (PMI) and Atom Economy are used.
Atom Economy: Calculated as (Molecular Weight of the desired product / Sum of Molecular Weights of all reactants) x 100%.
Process Mass Intensity (PMI): Calculated as the total mass of materials used (reactants, solvents, reagents, process water) / mass of the final product. A lower PMI indicates a greener process.
Table 2: Illustrative Green Chemistry Metrics for a Hypothetical Synthesis
| Synthetic Step | Atom Economy (%) | Process Mass Intensity (PMI) |
| Chiral Auxiliary Attachment | 85% | 25 |
| Diastereoselective Alkylation | 70% | 40 |
| Chiral Auxiliary Removal | 95% | 15 |
| Overall Process | <60% | >80 |
By optimizing reaction conditions, exploring catalytic alternatives, and minimizing the use of protecting groups and hazardous solvents, the synthesis of this compound can be made more sustainable.
Chemical Reactivity and Organic Transformations of 2 Benzyloxy Methyl 2 Ethylbutanoic Acid
Carboxylic Acid Functional Group Derivatizations
The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters, amides, and anhydrides, which are fundamental intermediates in the creation of more complex molecules.
The conversion of the carboxylic acid to esters or amides is a common and crucial transformation. Esterification can be achieved through various methods, including classic acid-catalyzed reactions with alcohols or through the use of coupling agents that activate the carboxyl group. For instance, reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can facilitate ester formation under mild conditions. researchgate.net The reaction typically proceeds by activating the carboxylic acid, which is then susceptible to nucleophilic attack by an alcohol. researchgate.netijstr.org
Amidation follows a similar pathway, where the carboxylic acid is reacted with an amine. The direct thermal condensation of carboxylic acids and amines is possible but often requires high temperatures. Catalytic methods, such as using niobium(V) oxide (Nb₂O₅) as a reusable Lewis acid catalyst, can promote the reaction under more moderate conditions by activating the carbonyl group of the carboxylic acid. researchgate.net
The steric hindrance posed by the quaternary carbon atom adjacent to the carboxyl group in 2-[(Benzyloxy)methyl]-2-ethylbutanoic acid may influence the reaction kinetics, potentially requiring more forcing conditions or highly reactive reagents compared to sterically unhindered acids. researchgate.net
Table 1: Representative Carboxylic Acid Derivatization Reactions
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Esterification | R-OH, Acid Catalyst (e.g., H₂SO₄), Reflux | Ester |
| Esterification | R-OH, DMTMM, N-methylmorpholine, THF | Ester |
| Amidation | R-NH₂, Heat (Δ) | Amide |
| Amidation | R-NH₂, Nb₂O₅ Catalyst | Amide |
Carboxylic acids can be converted to carboxylic anhydrides through dehydration. For a single carboxylic acid like this compound, this would typically involve reacting two molecules with a strong dehydrating agent to form a symmetric anhydride (B1165640). More commonly, it may be converted into a mixed anhydride by reacting with another acylating agent, such as an acyl chloride or another anhydride. tcichemicals.commasterorganicchemistry.com For example, reaction with acetic anhydride could yield a mixed anhydride.
Carboxylic anhydrides are effective acylating agents, more reactive than the parent carboxylic acid. cymitquimica.comnih.govnih.gov The resulting anhydride of this compound can readily react with nucleophiles such as alcohols and amines to form esters and amides, respectively, often under milder conditions than the direct reactions with the carboxylic acid. tcichemicals.comcymitquimica.com
Reactions Involving the Benzyloxy Ether Moiety
The benzyl (B1604629) group serves as a common protecting group for the hydroxyl function due to its stability under various conditions and its susceptibility to selective removal.
The most common method for cleaving a benzyl ether is catalytic hydrogenation. youtube.com This reaction, known as hydrogenolysis, involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C, Pearlman's catalyst). youtube.comnih.gov The reaction cleaves the carbon-oxygen bond of the ether, liberating the free alcohol and producing toluene (B28343) as a byproduct. youtube.com This method is highly efficient and selective, typically leaving other functional groups like the carboxylic acid intact. youtube.comnih.gov The addition of a small amount of acid, such as acetic acid, can sometimes facilitate the debenzylation of substrates that are otherwise resistant. nih.gov
Table 2: Conditions for Catalytic Debenzylation
| Catalyst | Hydrogen Source | Solvent | Typical Conditions |
|---|---|---|---|
| Pd/C | H₂ (gas) | Ethanol (B145695), Methanol, Ethyl Acetate | Room Temperature, 1 atm H₂ |
| Pd(OH)₂/C | H₂ (gas) | Ethanol | 60 °C, 1 atm H₂ |
While catalytic hydrogenation is prevalent, it is incompatible with molecules containing other reducible functional groups (e.g., alkenes, alkynes). In such cases, alternative methods for benzyl ether cleavage are employed.
Oxidative Cleavage : Oxidative methods provide a complementary approach. Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers, particularly under visible-light photocatalytic conditions. researchgate.net This approach offers orthogonality to reductive methods. researchgate.net
Lewis Acid/Catalytic Cleavage : Certain Lewis acids can mediate the cleavage of benzyl ethers. Copper(II) trifluoromethanesulfonate, in combination with reagents like diacetoxyiodobenzene, has been shown to selectively cleave benzyl ethers under mild conditions. semanticscholar.org
Electrochemical Oxidation : An electrochemical approach allows for the clean removal of a benzyl group under mild, oxidative conditions. acs.org This method provides an alternative to standard reductive techniques and is useful when other easily reduced functionalities are present in the molecule. acs.org
Transformations at the Quaternary Carbon Center
The all-carbon quaternary center at the α-position of this compound is a significant structural feature. Such centers are generally sterically congested and lack acidic protons, making them chemically inert to many common transformations that target α-carbons.
Direct functionalization at a pre-existing quaternary carbon is challenging and typically requires harsh conditions or specialized reagents. Most synthetic strategies focus on the construction of quaternary centers rather than their subsequent transformation. nih.govresearchgate.net Modern synthetic methods, such as those involving radical intermediates, have shown promise in creating these sterically demanding structures. For example, radical-based cross-coupling reactions can merge carboxylic acids and olefins to forge tetrasubstituted carbons. nih.gov While these methods are used for synthesis, they hint at the types of reactive intermediates that might be necessary to engage such a sterically hindered center. Transformations of the quaternary center in this compound would likely require advanced synthetic methods, possibly involving radical-induced fragmentation or rearrangement pathways, though specific examples for this substrate are not prominent in the literature.
Stereoselective Reactions and Control over Chirality
The structure of this compound possesses a quaternary chiral center at the α-carbon. The synthesis of enantiomerically pure forms of such compounds typically relies on established methodologies for asymmetric synthesis. These can include the use of chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures.
While no specific stereoselective syntheses for this compound are documented, general approaches for creating α-chiral carboxylic acids are prevalent. For instance, the alkylation of a chiral enolate derived from a carboxylic acid precursor is a common strategy. In a hypothetical stereoselective synthesis, one might envision the use of a chiral auxiliary attached to a simpler carboxylic acid, which would direct the sequential stereocontrolled introduction of the ethyl and benzyloxymethyl groups. Subsequent removal of the auxiliary would yield the chiral acid.
Another plausible approach involves the catalytic asymmetric functionalization of a suitable precursor. Advances in transition metal catalysis and organocatalysis have provided numerous methods for the enantioselective synthesis of α-stereogenic carboxylic acids. However, the application of these methods to produce this compound has not been specifically reported.
The following table outlines potential, though not explicitly documented, stereoselective synthetic strategies.
| Synthetic Strategy | Description | Potential Outcome for Target Compound |
| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. | Could enable the diastereoselective introduction of the ethyl and benzyloxymethyl groups, leading to a chiral product after auxiliary removal. |
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. | A catalytic process could, in principle, be developed for the enantioselective synthesis of a precursor to the target molecule. |
| Chiral Pool Synthesis | A readily available chiral natural product is used as a starting material. | A suitable starting material from the chiral pool could potentially be elaborated into the target compound, preserving stereochemical integrity. |
Coupling Reactions and Complex Molecule Construction
The utility of a carboxylic acid like this compound in the construction of more complex molecules would primarily involve transformations of its carboxyl group or other functional handles.
As a carboxylic acid, this compound can be converted into various derivatives that are amenable to carbon-carbon bond forming reactions. For instance, conversion to an acid chloride, ester, or amide would allow for reactions such as Friedel-Crafts acylation, Claisen condensation, or addition of organometallic reagents.
The benzyloxy group also presents opportunities for C-C bond formation. The benzyl ether can be cleaved via hydrogenolysis to reveal a primary alcohol. This alcohol could then be oxidized to an aldehyde, which can participate in a wide range of C-C bond forming reactions like the Wittig, Grignard, or aldol (B89426) reactions.
The following table summarizes potential C-C bond forming reactions involving derivatives of this compound.
| Derivative | Reaction Type | Potential Product |
| Acid Chloride | Friedel-Crafts Acylation | Ketone |
| Ester | Claisen Condensation | β-Keto ester |
| Aldehyde (from debenzylation and oxidation) | Wittig Reaction | Alkene |
| Aldehyde (from debenzylation and oxidation) | Grignard Reaction | Secondary Alcohol |
Carboxylic acids are versatile precursors for the synthesis of heterocyclic compounds. Through derivatization, this compound could be used to construct various heterocyclic rings. For example, reaction of the corresponding acid chloride with a binucleophile like a hydrazine (B178648) or a hydroxylamine (B1172632) could lead to the formation of five-membered heterocycles such as pyrazolidinones or oxazolidinones.
Furthermore, the latent alcohol functionality, unmasked by debenzylation, could be employed in intramolecular cyclization reactions. For instance, if the carboxylic acid is first converted to an amide with an appropriately functionalized amine, subsequent debenzylation and intramolecular reaction of the resulting alcohol could yield lactones or other heterocyclic systems. While the synthesis of heterocycles from carboxylic acids is a general and powerful strategy in organic chemistry, there are no specific examples in the literature that utilize this compound for this purpose.
Analytical and Spectroscopic Characterization of 2 Benzyloxy Methyl 2 Ethylbutanoic Acid
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to provide information about the chemical environment of each atom.
¹H NMR Spectroscopy: A predicted ¹H NMR spectrum of 2-[(Benzyloxy)methyl]-2-ethylbutanoic acid would exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of these signals would provide crucial information about the structure.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.0 - 10.0 | Singlet | 1H | -COOH |
| ~7.4 - 7.2 | Multiplet | 5H | Phenyl-H |
| ~4.5 | Singlet | 2H | -O-CH₂-Ph |
| ~3.5 | Singlet | 2H | -C-CH₂-O- |
| ~1.7 | Quartet | 4H | -CH₂-CH₃ |
| ~0.9 | Triplet | 6H | -CH₂-CH₃ |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~180 | -COOH |
| ~138 | Phenyl-C (quaternary) |
| ~128.5 | Phenyl-C (ortho, para) |
| ~127.5 | Phenyl-C (meta) |
| ~73 | -O-CH₂-Ph |
| ~70 | -C-CH₂-O- |
| ~45 | Quaternary-C |
| ~25 | -CH₂-CH₃ |
| ~8 | -CH₃ |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) Applications, including High-Resolution MS/MS
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For this compound (Molecular Formula: C₁₅H₂₂O₃), the expected molecular weight is approximately 250.33 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this with high accuracy.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 251.1642 |
| [M+Na]⁺ | 273.1461 |
| [M-H]⁻ | 249.1496 |
Note: Predicted m/z values are for the monoisotopic mass.
Tandem mass spectrometry (MS/MS) could be employed to further elucidate the structure by fragmenting the parent ion and analyzing the resulting daughter ions. Expected fragmentation patterns would include the loss of the benzyl (B1604629) group (C₇H₇, 91 Da) and the carboxylic acid group (COOH, 45 Da).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| 3030 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Aliphatic |
| ~1710 | C=O stretch | Carboxylic acid |
| 1600, 1495, 1450 | C=C stretch | Aromatic ring |
| ~1100 | C-O stretch | Ether |
Note: Predicted values are based on typical IR absorption frequencies for the indicated functional groups.
Chiroptical Spectroscopy for Absolute Configuration and Enantiomeric Purity
This compound is a chiral molecule, meaning it can exist as two non-superimposable mirror images (enantiomers). Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of a chiral center and for assessing the enantiomeric purity of a sample. However, without experimental data, it is not possible to predict the specific chiroptical properties of this compound.
Chromatographic Methods for Purity Assessment and Separation
Chromatography is a set of laboratory techniques for the separation of mixtures. It is crucial for assessing the purity of a compound and for isolating it from reaction mixtures or impurities.
Gas Chromatography (GC) and Liquid Chromatography (LC) Techniques
The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) for the analysis of this compound would depend on its volatility and thermal stability.
Gas Chromatography (GC): For GC analysis, the carboxylic acid would likely need to be derivatized to a more volatile ester (e.g., a methyl or ethyl ester) to prevent thermal decomposition in the injector and column. The choice of a suitable column (e.g., a polar or non-polar capillary column) would be critical for achieving good separation from any impurities.
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a more direct method for analyzing this compound without the need for derivatization. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (with an acid modifier like formic acid or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), would be a suitable starting point for method development. The retention time of the compound would be a key parameter for its identification and quantification. Chiral HPLC, using a chiral stationary phase, could be employed to separate the enantiomers and determine the enantiomeric excess.
Table 5: Mentioned Compounds
| Compound Name |
|---|
Purity Determination Methodologies
The assessment of chemical purity is a critical step in the characterization of this compound, ensuring that the sample is free from starting materials, reagents, byproducts, and other contaminants. A combination of chromatographic and spectroscopic methods is typically employed to achieve a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC) is a primary technique for purity assessment due to its high resolution and sensitivity. skpharmteco.com For polar compounds like carboxylic acids, reversed-phase HPLC is often the method of choice. shimadzu.comshimadzu.com The analysis involves injecting the sample onto a stationary phase, such as octadecyl-bonded silica (B1680970) (C18), and eluting it with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol, often with an acidic modifier to suppress the ionization of the carboxyl group. scioninstruments.com Detection is commonly performed using an ultraviolet (UV) detector, which measures the absorbance of the benzyl group's aromatic ring, usually at a wavelength around 210-220 nm. nih.gov The purity is determined by integrating the area of the main peak and comparing it to the total area of all observed peaks.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, provides valuable information on purity by detecting proton signals from impurities alongside those of the target compound. The relative integration of impurity signals to the signals of this compound allows for quantification. Mass Spectrometry (MS) coupled with a chromatographic inlet (LC-MS) can also be used to identify and quantify impurities based on their mass-to-charge ratio.
| Method | Principle | Typical Conditions for Analysis | Information Obtained |
| Reversed-Phase HPLC | Differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase. | Column: C18 (Octadecylsilyl) Mobile Phase: Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) Detection: UV at 210 nm | Quantitative purity (Area %), presence of impurities, retention time. |
| ¹H NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. Chemical shifts are sensitive to the molecular environment. | Solvent: CDCl₃ or DMSO-d₆ Frequency: 400 MHz or higher | Structural confirmation, identification and quantification of proton-containing impurities. |
| LC-MS | Separation by HPLC followed by ionization and mass analysis of eluting compounds. | Combines HPLC conditions with an MS detector (e.g., Electrospray Ionization - ESI). | Molecular weight confirmation, identification of impurities by mass-to-charge ratio. |
Determination of Enantiomeric Excess and Stereochemical Fidelity
Since this compound possesses a stereogenic center at the C2 position, it exists as a pair of enantiomers. Determining the enantiomeric excess (ee), which measures the degree to which one enantiomer is present in greater amounts than the other, is crucial. nih.gov This is typically accomplished using chiral chromatography or NMR spectroscopy with chiral auxiliaries.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for separating and quantifying enantiomers. skpharmteco.com This technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. researchgate.net
For carboxylic acids, polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® AD), are often highly effective. researchgate.netakjournals.com The separation is typically performed under normal-phase conditions, using a mobile phase consisting of a nonpolar solvent like hexane (B92381) mixed with an alcohol such as isopropanol, and a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape. researchgate.net The differential interaction between the enantiomers and the chiral selector of the stationary phase allows for their baseline separation, enabling the calculation of enantiomeric excess from the relative peak areas. researchgate.net
| Parameter | Description | Example Value |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Chiralcel® OD-H |
| Mobile Phase | Hexane:Isopropanol with acidic modifier | 90:10 (v/v) + 0.1% TFA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time (t_R1) | Elution time of the first enantiomer | 8.5 min |
| Retention Time (t_R2_) | Elution time of the second enantiomer | 10.2 min |
| Resolution (R_s_) | Degree of separation between the two peaks | > 1.5 |
| Enantiomeric Excess (ee) | Calculated as [(Area₂ - Area₁)/(Area₂ + Area₁)] x 100% | 98% |
NMR spectroscopy offers a powerful alternative for determining enantiomeric purity without the need for chromatographic separation. rsc.org This method involves the use of a chiral solvating agent (CSA), which is an enantiomerically pure compound that forms transient, non-covalent diastereomeric complexes with the analyte's enantiomers. frontiersin.orgnih.gov
When this compound is mixed with a suitable CSA (e.g., a BINOL-based amino alcohol or a derivative of diphenylprolinol) in an NMR solvent like deuterated chloroform, the diastereomeric complexes exhibit different magnetic environments. frontiersin.orgrsc.org This results in the splitting of formerly equivalent proton signals into two distinct sets of signals, one for each enantiomer. nih.gov The chemical shift difference (ΔΔδ) between the corresponding signals of the two enantiomers allows for their resolution. The enantiomeric excess can then be accurately calculated by integrating the areas of these well-resolved signals. nih.gov Protons close to the stereocenter are most likely to show significant chemical shift non-equivalence.
| Parameter | Description | Hypothetical ¹H NMR Data (400 MHz, CDCl₃ + CSA) |
| Analyte | This compound | Racemic mixture |
| Chiral Solvating Agent (CSA) | Enantiopure agent forming diastereomeric complexes | (R)-BINOL-amino alcohol |
| Observed Proton Signal | Proton adjacent to the stereocenter (e.g., -CH₂-O-) | - |
| Chemical Shift (δ) of Enantiomer 1 | Signal position for the (R)-enantiomer complex | 4.55 ppm |
| Chemical Shift (δ) of Enantiomer 2 | Signal position for the (S)-enantiomer complex | 4.59 ppm |
| Chemical Shift Difference (ΔΔδ) | The separation between the two signals (δ₂ - δ₁) | 0.04 ppm (16 Hz) |
| Integral of Signal 1 | Relative area under the peak for Enantiomer 1 | 1.0 |
| Integral of Signal 2 | Relative area under the peak for Enantiomer 2 | 49.0 |
| Calculated ee (%) | [(Integral₂ - Integral₁)/(Integral₂ + Integral₁)] x 100% | 96% |
Applications and Research Utility of 2 Benzyloxy Methyl 2 Ethylbutanoic Acid
Role as a Chiral Building Block in Complex Organic Synthesis
Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, stereochemically defined molecules. 2-[(Benzyloxy)methyl]-2-ethylbutanoic acid, by virtue of its stereogenic center, is an important intermediate in the asymmetric synthesis of various organic compounds.
Intermediate for the Synthesis of Natural Product Scaffolds and Analogs
The structural motif present in this compound is found within the carbon skeleton of numerous biologically active natural products. Synthetic chemists utilize this compound as a key starting material to construct these complex molecular architectures. The benzyl-protected hydroxymethyl group allows for a wide range of chemical transformations, enabling the elaboration of the core structure into more intricate systems. Furthermore, the carboxylic acid functionality provides a handle for further synthetic manipulations, such as amide bond formation or reduction to an alcohol.
The synthesis of analogs of natural products is another area where this building block proves invaluable. By modifying the substituents on the chiral center or altering the side chain, chemists can create a library of related compounds. These analogs are instrumental in structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule influences its biological activity. This knowledge is crucial for the development of new therapeutic agents with improved efficacy and reduced side effects.
Precursor for the Synthesis of Amino Acid Derivatives and Peptides
Non-natural amino acids are of significant interest in medicinal chemistry and materials science. The incorporation of these modified building blocks into peptides can lead to compounds with enhanced stability, altered conformational preferences, and novel biological activities. This compound serves as a precursor for the synthesis of a variety of α,α-disubstituted amino acid derivatives.
The general synthetic strategy involves the conversion of the carboxylic acid to an amine or a related nitrogen-containing functional group. This transformation, coupled with the deprotection and further modification of the hydroxymethyl group, allows for the creation of a diverse array of unnatural amino acids. These can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. The resulting peptides, containing the unique structural features derived from this compound, are valuable tools for probing biological systems and developing new peptide-based therapeutics.
Utilization in the Development of Functional Materials and Ligands
The application of this compound extends beyond the synthesis of discrete molecules to the creation of macromolecules and functional materials.
Contribution to Polymer Precursor Synthesis
The bifunctional nature of this compound, possessing both a carboxylic acid and a protected alcohol, makes it an attractive monomer for the synthesis of polyesters and other polymers. The chirality of the monomer can be transferred to the polymer backbone, leading to the formation of chiral polymers with unique properties. These materials can find applications in areas such as chiral chromatography, enantioselective catalysis, and biomedical devices.
The synthesis of these polymers typically involves the polymerization of the monomer or its derivatives under appropriate conditions. The properties of the resulting polymer, such as its molecular weight, thermal stability, and mechanical strength, can be tuned by varying the reaction conditions and the specific structure of the monomer.
Design and Synthesis of Ligands for Catalysis
Chiral ligands are essential components in asymmetric catalysis, a field that focuses on the development of catalysts that can selectively produce one enantiomer of a chiral product. The chiral scaffold of this compound can be incorporated into the structure of a ligand, which can then be used to coordinate with a metal center to form a chiral catalyst.
The design of these ligands often involves the modification of the carboxylic acid and the hydroxymethyl group to introduce coordinating atoms, such as nitrogen, phosphorus, or oxygen. The steric and electronic properties of the ligand can be fine-tuned to optimize the performance of the catalyst in a specific chemical transformation. The resulting chiral catalysts can be used to perform a wide range of enantioselective reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.
Enabling Reagent in Methodological Organic Chemistry Research
In addition to its role as a building block for specific target molecules, this compound also serves as a valuable tool in the development of new synthetic methods. Organic chemists often use well-defined, structurally unique molecules to test the scope and limitations of new reactions.
The presence of multiple functional groups with different reactivities in this compound makes it an ideal substrate for methodological studies. For example, a new method for the selective transformation of a carboxylic acid in the presence of a protected alcohol could be tested using this compound. The outcome of such a reaction would provide valuable information about the chemoselectivity of the new method. Similarly, the chiral nature of the molecule allows for its use in the development of new stereoselective reactions.
Computational and Theoretical Studies on 2 Benzyloxy Methyl 2 Ethylbutanoic Acid
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometries, electronic structures, and various spectroscopic properties with a high degree of accuracy.
Geometry Optimization and Conformational Analysis
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For a flexible molecule like 2-[(Benzyloxy)methyl]-2-ethylbutanoic acid, this is particularly important as it can exist in multiple conformations, or spatial arrangements of atoms, that can interconvert through rotation about single bonds.
Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify all stable conformers and the transition states that connect them. This is typically achieved using methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) with an appropriate basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost.
The key areas of conformational flexibility in this compound are the rotations around the C-C bonds of the ethyl groups, the C-C and C-O bonds of the benzyloxymethyl group, and the C-COOH bond. The steric bulk of the two ethyl groups and the benzyloxymethyl group at the α-carbon of the butanoic acid chain significantly restricts the available conformational space. The benzyloxy group, in particular, can adopt various orientations relative to the carboxylic acid moiety, which can influence intramolecular interactions, such as hydrogen bonding.
Below is a table of predicted geometric parameters for the optimized structure of a model 2,2-disubstituted carboxylic acid core, illustrating typical bond lengths and angles.
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Length (Å) | C=O | 1.21 |
| Bond Length (Å) | C-O | 1.35 |
| Bond Length (Å) | O-H | 0.97 |
| Bond Length (Å) | Cα-COOH | 1.53 |
| Bond Angle (°) | O=C-O | 123.5 |
| Bond Angle (°) | Cα-C-O | 111.0 |
| Bond Angle (°) | C-O-H | 106.5 |
Note: These are illustrative values for a generic 2,2-disubstituted carboxylic acid and may vary for the specific target molecule.
Prediction of Electronic Structure and Molecular Orbitals
Once the optimized geometry is obtained, quantum chemical calculations can be used to probe the electronic structure of this compound. This includes the distribution of electron density, the nature of chemical bonds, and the energies and shapes of molecular orbitals.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring of the benzyloxy group, which is electron-rich. The LUMO is likely to be associated with the carboxylic acid group, particularly the π* orbital of the carbonyl group.
An illustrative table of calculated electronic properties for a model compound, benzyl (B1604629) methyl ether, is provided below.
| Property | Predicted Value (eV) |
| HOMO Energy | -8.5 |
| LUMO Energy | 0.5 |
| HOMO-LUMO Gap | 9.0 |
Note: These values are for the model compound benzyl methyl ether and serve as an example of the type of data generated.
Molecular Dynamics Simulations for Understanding Chemical Behavior
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time.
Studies of Molecular Flexibility and Rotational Barriers
MD simulations are particularly well-suited for studying the molecular flexibility of this compound. By analyzing the trajectory, one can observe the fluctuations in bond lengths, bond angles, and dihedral angles, providing a quantitative measure of the molecule's flexibility.
A hypothetical rotational energy barrier for the benzyloxy group is presented in the table below, based on typical values for similar chemical fragments.
| Rotational Dihedral Angle | Relative Energy (kcal/mol) |
| 0° (eclipsed) | 5.0 |
| 60° (gauche) | 1.0 |
| 120° (eclipsed) | 4.5 |
| 180° (anti) | 0.0 |
Note: This is an illustrative example of a rotational energy profile.
In Silico Prediction of Reactivity and Selectivity in Organic Transformations
Computational chemistry can also be a powerful tool for predicting the reactivity and selectivity of a molecule in chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and thereby elucidate the reaction mechanism.
Computational Prediction of Reaction Mechanisms and Pathways
For this compound, several types of reactions could be of interest. For example, the esterification of the carboxylic acid group or the cleavage of the benzyl ether are common transformations.
Computational methods can be used to model these reactions. For instance, to study the esterification reaction, one could model the reaction pathway of this compound with an alcohol in the presence of an acid catalyst. The calculations would involve locating the transition state for the nucleophilic attack of the alcohol on the protonated carbonyl carbon. The calculated activation energy for this step would provide an estimate of the reaction rate.
Similarly, the cleavage of the benzyl ether could be studied computationally. This reaction is often carried out by hydrogenolysis. A computational model could explore the interaction of the molecule with a metal catalyst surface and the subsequent breaking of the C-O bond.
The steric hindrance around the carboxylic acid and the ether linkage in this compound is expected to play a significant role in its reactivity. Computational studies can quantify these steric effects and predict how they influence the reaction rates and outcomes.
Modeling Stereochemical Outcomes
Computational chemistry provides powerful tools for understanding and predicting the stereochemical outcomes of chemical reactions. In the context of chiral molecules such as this compound, which possesses a quaternary stereocenter, theoretical modeling can offer invaluable insights into the factors governing the formation of one stereoisomer over another. While specific computational studies on this compound are not readily found in the public domain, the principles of modeling stereochemical outcomes can be illustrated through computational work on analogous chiral carboxylic acids. These studies typically employ quantum mechanical calculations to elucidate reaction mechanisms and predict enantioselectivity or diastereoselectivity.
A primary method utilized in these theoretical investigations is Density Functional Theory (DFT). DFT calculations are employed to map out the potential energy surface of a reaction, with a particular focus on locating and characterizing the transition states that lead to different stereoisomeric products. The predicted stereochemical outcome is determined by the relative free energies of these competing transition states. The transition state with the lower free energy will be more readily accessible, and thus the reaction pathway through this state will be favored, leading to the major product isomer.
For instance, in studies of reactions involving chiral carboxylic acids, computational modeling of diastereomeric transition states has identified non-conventional interactions, such as C-H···O and C-H−π interactions, as key features that selectively stabilize the transition state leading to the major enantiomer. acs.org The difference in the calculated free energies (ΔΔG‡) between the transition states for the major and minor products can be used to predict the enantiomeric excess (ee) or diastereomeric ratio (dr) of the reaction.
In some cases, computational analysis reveals that the flexibility of a catalyst, described as catalyst distortion, is a crucial factor in determining stereoselectivity. acs.org The extent to which a catalyst must deform to accommodate the substrate in the transition state can significantly impact the energy of that state. Furthermore, recent advancements have seen the integration of machine learning algorithms with computational and experimental data to create predictive models for enantioselectivity. researchgate.netillinois.edunih.gov These models can be trained on a dataset of reactions to recognize patterns that correlate catalyst and substrate structures with stereochemical outcomes, accelerating the discovery of highly selective reactions. nih.gov
The following table presents hypothetical data, illustrating the type of information that would be generated from a DFT study aimed at modeling the stereochemical outcome of a reaction involving a chiral carboxylic acid. This data is representative of findings in computational studies of analogous systems.
| Transition State | Calculated Free Energy (kcal/mol) | Calculated ΔΔG‡ (kcal/mol) | Predicted Product Ratio (Major:Minor) | Predicted ee/dr (%) |
| TS-Major | -1250.5 | 0 | 95:5 | 90 |
| TS-Minor | -1248.7 | 1.8 |
This table is illustrative and based on typical data from computational studies on analogous chiral carboxylic acids.
This predictive power of computational modeling is a significant asset in the design of stereoselective syntheses. By understanding the origins of stereocontrol at a molecular level, chemists can rationally design substrates and catalysts to achieve desired stereochemical outcomes, minimizing the need for extensive empirical screening. mit.edu
Future Perspectives and Emerging Research Directions for 2 Benzyloxy Methyl 2 Ethylbutanoic Acid
Exploration of Novel Catalytic Systems for its Synthesis and Transformation
The synthesis of 2-[(Benzyloxy)methyl]-2-ethylbutanoic acid and its derivatives is an area ripe for the application of modern catalytic methods. The key benzyloxy ether linkage, traditionally formed under Williamson ether synthesis conditions that often require harsh bases and high temperatures, could be constructed more efficiently using advanced catalytic systems.
Transition-Metal Catalyzed C-O Coupling: Recent advancements in transition-metal catalysis offer milder and more functional-group-tolerant alternatives for ether bond formation. researchgate.net Palladium- and copper-catalyzed C-O cross-coupling reactions, for instance, have become powerful tools for constructing aryl and vinyl ethers. nih.govmdpi.com Future research could focus on adapting these systems for the alkyl-alkyl etherification required in the synthesis of the target molecule. This would likely involve the coupling of a benzyl (B1604629) halide with a suitable precursor, such as 2-ethyl-2-(hydroxymethyl)butanoic acid. The development of nickel-catalyzed cross-coupling reactions, which have shown promise for forming bonds with sp3-hybridized carbon atoms, could also be a fruitful area of investigation. nih.gov
A comparative analysis of potential catalytic systems is presented in the table below:
| Catalyst System | Precursors | Potential Advantages | Research Challenges |
|---|---|---|---|
| Palladium-based | 2-ethyl-2-(hydroxymethyl)butanoic acid ester + Benzyl bromide | High functional group tolerance, mild conditions. nih.gov | Substrate scope for aliphatic alcohols can be challenging. |
| Copper-based (Ullmann-type) | 2-ethyl-2-(hydroxymethyl)butanoic acid ester + Benzyl halide | Lower cost of catalyst, effective for a range of substrates. mdpi.comacs.org | Often requires ligands and specific reaction conditions. |
| Nickel-based | 2-ethyl-2-(hydroxymethyl)butanoic acid derivative + Benzyl halide | Effective for C(sp3)-O bond formation, can use more abundant metals. nih.gov | Catalyst and ligand development for this specific transformation. |
Catalytic Transformations of the Carboxylic Acid: Beyond its synthesis, novel catalytic methods can be envisioned for the transformation of the carboxylic acid moiety. Metallaphotoredox catalysis, for example, has emerged as a powerful strategy for the functionalization of carboxylic acids via radical intermediates. nih.gov This could enable the conversion of this compound into a variety of other valuable compounds, expanding its synthetic utility.
Integration into Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from batch processing to continuous flow manufacturing, which offers enhanced safety, scalability, and process control. The synthesis of this compound is a prime candidate for adaptation to a flow chemistry platform.
A multi-step continuous flow process could be designed, starting from simple precursors. For instance, the formation of a 2,2-disubstituted butanoic acid ester could be achieved in one reactor, followed by a reduction to the corresponding alcohol in a second reactor, and finally, the catalytic benzylation in a third. nih.govrsc.org This integrated approach would minimize manual handling and purification of intermediates, leading to a more efficient and reproducible synthesis. nih.gov
Furthermore, the integration of this flow process with automated synthesis platforms, controlled by machine learning algorithms, could enable rapid optimization of reaction conditions and the on-demand synthesis of the target molecule and its derivatives. nih.govnih.gov Such platforms can autonomously vary parameters like temperature, residence time, and reagent stoichiometry to maximize yield and purity, accelerating the discovery of new applications.
| Flow Synthesis Stage | Potential Reaction | Key Parameters for Optimization |
| Stage 1: Carbon Skeleton Formation | Malonic ester synthesis or equivalent. uobabylon.edu.iq | Residence time, temperature, base concentration. |
| Stage 2: Hydroxymethylation | Reduction of a diester or related functional group. | Reducing agent concentration, temperature. |
| Stage 3: Benzylation | Catalytic C-O coupling. | Catalyst loading, ligand concentration, residence time. |
Development of Biocatalytic Approaches
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The development of enzymatic methods for the synthesis of chiral 2,2-disubstituted carboxylic acids is an active area of research. researchgate.netmdpi.com
Enantioselective Synthesis: If chiral variants of this compound are desired, biocatalysis could provide an elegant solution. The use of enzymes, such as lipases or esterases, for the kinetic resolution of a racemic precursor, like an ester of 2-ethyl-2-(hydroxymethyl)butanoic acid, could yield enantiomerically enriched products. Alternatively, engineered enzymes could be developed for the direct asymmetric synthesis of the chiral core. magtech.com.cnunimi.it
Enzyme-Catalyzed Benzylation: While less common, the enzymatic catalysis of ether bond formation is not unprecedented. Future research could explore the possibility of using engineered enzymes, such as variants of methyltransferases, to catalyze the benzylation of 2-ethyl-2-(hydroxymethyl)butanoic acid, offering a highly selective and environmentally benign synthetic route.
| Biocatalytic Strategy | Enzyme Class | Potential Substrate | Desired Outcome |
| Kinetic Resolution | Lipases, Esterases | Racemic ester of 2-ethyl-2-(hydroxymethyl)butanoic acid | Enantiomerically enriched alcohol and remaining ester. |
| Asymmetric Synthesis | Engineered Ketoreductases | Prochiral ketone precursor | Chiral 2-ethyl-2-(hydroxymethyl)butanoic acid. |
| Selective Benzylation | Engineered Methyltransferases or other O-alkylating enzymes | 2-ethyl-2-(hydroxymethyl)butanoic acid | Direct formation of the benzyloxy ether. |
Advanced Applications in Interdisciplinary Chemical Research
The unique structural features of this compound, namely its sterically encumbered carboxylic acid and the protected primary alcohol, make it an interesting building block for various interdisciplinary applications.
Medicinal Chemistry: The 2,2-disubstituted butanoic acid motif is present in a number of biologically active molecules. ontosight.ai The benzyloxy group can serve as a protecting group that is readily removed under standard hydrogenolysis conditions, unmasking a primary alcohol for further functionalization. This makes the compound a potentially valuable intermediate in the synthesis of complex drug candidates. Its sterically hindered nature could also be exploited to modulate the pharmacokinetic properties of a parent molecule.
Materials Science: Carboxylic acids are widely used as functional groups for anchoring molecules to surfaces or for incorporation into polymers. nih.gov The this compound could be used to introduce a protected hydroxyl group into a polymer backbone or onto the surface of a nanomaterial. Subsequent deprotection would then reveal a reactive handle for further modification, allowing for the creation of advanced materials with tailored properties.
Chemical Biology: The compound could also find use as a molecular probe or as a component of a larger bioactive molecule in chemical biology research. The benzyloxy group could be replaced with other functional moieties, and the carboxylic acid could be used for conjugation to peptides, proteins, or other biomolecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[(Benzyloxy)methyl]-2-ethylbutanoic acid with high regioselectivity and purity?
- Methodological Answer : The compound can be synthesized via alkylation of ethylbutanoic acid derivatives using benzyloxymethyl halides. Key steps include:
- Protection strategies : Use of benzyloxy groups to mask reactive hydroxyl intermediates, as seen in analogous ester syntheses .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Validation : Confirm regioselectivity via H NMR (e.g., characteristic benzyloxy proton signals at δ 4.5–5.0 ppm) and LC-MS for molecular ion verification .
Q. How can researchers characterize the stereochemical and structural properties of this compound?
- Methodological Answer :
- Stereochemistry : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to resolve enantiomers, if applicable .
- X-ray crystallography : For absolute configuration determination, though challenges arise due to the compound’s flexibility; low-temperature crystallography (100 K) improves resolution .
- FT-IR spectroscopy : Identification of carboxylic acid (C=O stretch at ~1700 cm) and benzyl ether (C-O-C at ~1250 cm) functionalities .
Q. What are the common challenges in stabilizing this compound under experimental conditions?
- Methodological Answer :
- Hydrolysis susceptibility : The benzyloxy group is prone to acidic/basic hydrolysis. Stabilize by storing in anhydrous solvents (e.g., THF or DMF) at –20°C .
- Oxidation : Avoid strong oxidizers; use argon/vacuum sealing for long-term storage .
Advanced Research Questions
Q. How does the steric bulk of the 2-ethylbutanoic acid backbone influence reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Steric hindrance analysis : Molecular mechanics simulations (e.g., MMFF94 force field) predict reduced reactivity at the carbonyl carbon due to steric shielding by the ethyl and benzyloxymethyl groups .
- Experimental validation : Compare reaction rates with less hindered analogs (e.g., 2-methyl derivatives) using kinetic NMR or stopped-flow techniques .
Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. inert results)?
- Methodological Answer :
- Assay standardization : Re-evaluate under controlled conditions (e.g., fixed pH, temperature) to minimize variability. For example, discrepancies in MIC values against S. aureus may arise from broth microdilution vs. agar diffusion methods .
- Metabolite profiling : Use LC-HRMS to identify degradation products or active metabolites that might explain divergent results .
Q. Can computational modeling predict the compound’s interaction with enzymatic targets (e.g., cyclooxygenase-2)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Glide to model binding poses. Key parameters include:
- Ligand preparation : Optimize protonation states at physiological pH (e.g., carboxylate form) .
- Binding affinity validation : Compare with experimental IC values from enzyme inhibition assays .
Q. How does the compound’s logP value affect its permeability in cellular uptake studies?
- Methodological Answer :
- Experimental logP determination : Shake-flask method (octanol/water partition) or reverse-phase HPLC retention time correlation .
- Caco-2 cell assays : Measure apical-to-basolateral transport to evaluate intestinal absorption potential. High logP (>3) may enhance permeability but reduce aqueous solubility .
Data Contradiction and Resolution
Q. Why do conflicting reports exist regarding the compound’s solubility in polar solvents?
- Resolution :
- Solvent purity : Trace water in DMSO or DMF drastically reduces solubility. Use anhydrous solvents and Karl Fischer titration to verify water content (<0.01%) .
- Polymorphism : Differential crystalline forms (identified via PXRD) may exhibit varying solubility profiles. Recrystallize from alternative solvents (e.g., acetone vs. methanol) .
Key Methodological Takeaways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
